3-Phenylcyclobutanecarboxylic acid
Overview
Description
3-Phenylcyclobutanecarboxylic acid is an organic compound with the molecular formula C11H12O2. It features a cyclobutane ring substituted with a phenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the cyclobutane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction can produce phenylcyclobutanol .
Scientific Research Applications
3-Phenylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 3-Phenylcyclobutanecarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Phenylpropionic acid: Similar in structure but lacks the cyclobutane ring.
Cyclobutanecarboxylic acid: Lacks the phenyl group, making it less complex.
Phenylacetic acid: Contains a phenyl group but has a different carbon backbone.
Uniqueness: 3-Phenylcyclobutanecarboxylic acid is unique due to the presence of both a cyclobutane ring and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-phenylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJHQBPJQYNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216232 | |
Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-28-2, 16204-48-1 | |
Record name | 3-Phenylcyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-phenylcyclobutanecarboxylic acid in the context of the grahamines isolated from Schizanthus grahamii?
A1: The grahamines A-E isolated from Schizanthus grahamii are complex molecules featuring a cyclobutane ring core. While this compound itself isn't present in these alkaloids, their structures incorporate a similar cyclobutane moiety with various substituents. [] This structural similarity suggests a potential biogenetic relationship or a shared synthetic pathway. Further research is needed to explore if this compound or its derivatives play a role in the biosynthesis of these alkaloids.
Q2: Can the research on substituted 3-phenylcyclobutanecarboxylic acids offer insights into the potential properties or reactivity of the cyclobutane core found in grahamines?
A2: The research on substituted 3-phenylcyclobutanecarboxylic acids focuses on understanding how the position of substituents on the phenyl ring (meta or para) influences the acidity of the carboxylic acid group. [] While this study doesn't directly investigate the reactivity of the cyclobutane ring, it highlights the impact of substituents on the molecule's properties. This knowledge could be relevant when studying the reactivity or stability of the cyclobutane core in grahamines. For example, understanding how different substituents on the cyclobutane ring, like those found in grahamines, might influence the molecule's overall stability or reactivity towards other molecules could be a potential area for further research.
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